N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that features a combination of bromine, fluorine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of ethyl 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 5-bromo-2-fluorobenzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to the corresponding hydrazine.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding hydrazine derivative.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine or fluorine atoms.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its triazole moiety, which is known for its biological activity.
Material Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It may be used as a probe or inhibitor in biochemical studies due to its ability to interact with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to bind to metal ions, which could be part of its mechanism in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological or material properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the triazole moiety, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C19H17BrFN5OS |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17BrFN5OS/c1-2-26-18(13-6-4-3-5-7-13)24-25-19(26)28-12-17(27)23-22-11-14-10-15(20)8-9-16(14)21/h3-11H,2,12H2,1H3,(H,23,27)/b22-11+ |
InChI Key |
UZRXBRZHJOYSMK-SSDVNMTOSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)F)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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